5-Methoxy-3-methyl-1-(propan-2-YL)-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C8H15N3O |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
5-methoxy-3-methyl-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C8H15N3O/c1-5(2)11-8(12-4)7(9)6(3)10-11/h5H,9H2,1-4H3 |
InChI Key |
LTQWEPBKZXYYPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1N)OC)C(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Methoxy-3-methyl-1-(propan-2-YL)-1H-pyrazol-4-amine typically involves several steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the methoxy group: This step involves the methylation of the hydroxyl group on the pyrazole ring using a methylating agent such as dimethyl sulfate or methyl iodide.
Addition of the isopropyl group: This can be done through an alkylation reaction using isopropyl bromide or isopropyl chloride in the presence of a base such as potassium carbonate.
Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions to produce larger quantities of the compound.
Chemical Reactions Analysis
5-Methoxy-3-methyl-1-(propan-2-YL)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 5-Methoxy-3-methyl-1-(propan-2-YL)-1H-pyrazol-4-amine is with a molecular weight of approximately 289.42 g/mol. Its five-membered ring structure includes two nitrogen atoms, which are crucial for its biological activity and interaction with various molecular targets.
Enzyme Inhibition and Receptor Binding
Research indicates that this compound exhibits significant biological activity through enzyme inhibition and receptor binding. The compound has been shown to interact with specific enzymes and receptors that modulate essential biological processes:
- Mechanism of Action : The compound binds to molecular targets, influencing their activity and downstream signaling pathways. This mechanism positions it as a potential therapeutic agent in drug development.
Case Studies in Drug Development
- Anticancer Activity : Studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have been evaluated for their ability to induce apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : Research has indicated that pyrazole derivatives may exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which are critical in inflammatory pathways.
Agrochemical Applications
This compound has also shown promise in agrochemical applications:
Pesticide Development
The structural characteristics of this compound allow it to function as a potential pesticide or herbicide. Its ability to interact with biological systems can be harnessed to develop agents that target specific pests or weeds without affecting non-target species.
Future Research Directions
Further studies are necessary to elucidate the specific molecular pathways affected by this compound. Understanding these interactions will be critical for expanding its applications in both pharmacology and agrochemistry.
Mechanism of Action
The mechanism of action of 5-Methoxy-3-methyl-1-(propan-2-YL)-1H-pyrazol-4-amine involves its interaction with molecular targets such as enzymes, receptors, and cellular pathways. The specific pathways and targets depend on the context of its use, whether in biological systems or chemical reactions. Detailed studies are required to elucidate the exact mechanisms by which the compound exerts its effects.
Comparison with Similar Compounds
5-Methoxy-3-methyl-1-(propan-2-YL)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
5-Methoxy-3-methyl-1-phenyl-4-(propan-2-YL)-1H-pyrazole: This compound has a phenyl group instead of an amine group, which can lead to different chemical and biological properties.
3-Methyl-1-(propan-2-YL)-1H-pyrazol-4-amine: Lacks the methoxy group, which can affect its reactivity and interactions with other molecules.
Biological Activity
5-Methoxy-3-methyl-1-(propan-2-YL)-1H-pyrazol-4-amine, a member of the pyrazole family, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C₉H₁₃N₃O
- Molecular Weight : 165.22 g/mol
- CAS Number : 1485967-50-7
The compound features a five-membered pyrazole ring with a methoxy group and an isopropyl substituent, which may influence its biological activity.
Anticancer Properties
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression involved in cell cycle and apoptosis . The specific activity of this compound in this context remains to be fully elucidated, but its structural analogs suggest potential efficacy against various cancer cell lines.
Antimicrobial Activity
Pyrazoles have also been investigated for their antimicrobial properties. Some derivatives have shown effectiveness against various bacterial strains and fungi by disrupting cellular processes or inhibiting enzyme activity critical for microbial survival . The exploration of this compound's antimicrobial potential could provide insights into new therapeutic applications.
Structure-Activity Relationship (SAR)
A study examining the SAR of pyrazole derivatives highlighted that modifications at specific positions on the pyrazole ring significantly affect biological activity. For example, substituents that enhance lipophilicity or steric hindrance can improve binding affinity to target proteins .
| Compound | Modification | Activity (pEC50) | Reference |
|---|---|---|---|
| Compound A | 3-Methoxy | >6 | |
| Compound B | Isopropyl at N1 | >7 | |
| 5-Methoxy-3-methyl... | TBD | TBD | Current Study |
In Vivo Studies
Preliminary in vivo studies using related pyrazole compounds have shown promising results in models of inflammation and cancer. For instance, a derivative demonstrated significant tumor reduction in xenograft models when administered at optimized doses . The potential for this compound to exhibit similar effects warrants further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
